1,3-dibromo-5-cyclopropoxybenzene
Description
1,3-Dibromo-5-cyclopropoxybenzene (C₉H₇Br₂O) is a halogenated aromatic compound featuring two bromine atoms at the 1- and 3-positions of a benzene ring and a cyclopropoxy group (-O-cyclopropane) at the 5-position. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The bromine atoms act as strong electron-withdrawing groups, while the strained cyclopropoxy ether introduces reactivity due to ring strain (∼27 kcal/mol) .
Properties
CAS No. |
1235566-39-8 |
|---|---|
Molecular Formula |
C9H8Br2O |
Molecular Weight |
292 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dibromo-5-cyclopropoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 1,3-dicyclopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dibromo-5-cyclopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups through palladium-catalyzed processes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
1,3-dibromo-5-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-cyclopropoxybenzene depends on the specific context in which it is used. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions. The cyclopropoxy group can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key properties of 1,3-dibromo-5-cyclopropoxybenzene with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C, est.) | Key Features |
|---|---|---|---|---|---|
| This compound | C₉H₇Br₂O | 307.89 | Br (1,3), cyclopropoxy (5) | 290–310 | High reactivity due to Br and strained ether |
| 2-Isopropoxy-1,3-diisopropylbenzene | C₁₅H₂₂O | 218.33 | i-Pr (1,3), i-PrO (2) | 240–260 | Bulky substituents reduce reactivity |
| 3,3',5-Trichloro-1,1'-biphenyl | C₁₂H₇Cl₃ | 257.55 | Cl (3,3',5) | 320–340 | Persistent environmental pollutant |
| 2,4,5,3',4',5'-Hexachlorobiphenyl | C₁₂H₄Cl₆ | 360.88 | Cl (2,4,5,3',4',5') | >350 | High toxicity, bioaccumulative |
Key Observations :
- Halogen Effects : Bromine in this compound increases molecular weight and polarizability compared to chlorinated analogs (e.g., trichloro-/hexachlorobiphenyls), enhancing its utility in cross-coupling reactions .
- Substituent Steric Effects : The cyclopropoxy group’s small size and strain contrast with the bulky isopropoxy and isopropyl groups in 2-isopropoxy-1,3-diisopropylbenzene, which hinder electrophilic substitution .
Chemical Reactivity
- Nucleophilic Aromatic Substitution (NAS) : Bromine’s superior leaving-group ability (vs. chlorine) allows this compound to undergo NAS at lower temperatures than chlorinated biphenyls. For example, reactions with amines or thiols proceed at 60–80°C, whereas chlorinated analogs require >100°C .
- Ring-Opening Reactions: The cyclopropoxy group undergoes acid- or base-catalyzed ring-opening to form linear ethers or alcohols, a feature absent in non-strained alkoxy analogs like 2-isopropoxy-1,3-diisopropylbenzene .
- Electrophilic Substitution : The electron-withdrawing bromine atoms deactivate the benzene ring, directing incoming electrophiles to the 4-position (para to cyclopropoxy), unlike chlorinated biphenyls, which exhibit mixed regioselectivity .
Research Findings and Industrial Relevance
- Synthetic Efficiency : A 2023 study demonstrated that this compound achieves 85% yield in Suzuki-Miyaura couplings with arylboronic acids, outperforming chloro analogs (50–60% yield) under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
